(Z)-7-Hexadecenoic acid

Catalog No.
S626209
CAS No.
2416-19-5
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-7-Hexadecenoic acid

CAS Number

2416-19-5

Product Name

(Z)-7-Hexadecenoic acid

IUPAC Name

(Z)-hexadec-7-enoic acid

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9-

InChI Key

PJHOFUXBXJNUAC-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCC(=O)O

Synonyms

7Z-hexadecenoic acid

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC(=O)O

Biomarker for Specific Bacterial Strains:

(Z)-7-Hexadecenoic acid has been identified as a biomarker for specific bacterial strains, particularly nitrite-oxidizing autotrophic bacteria belonging to the genus Nitrospira. [, ] The presence and abundance of this fatty acid in the cell membrane of these bacteria can be used to identify and differentiate them from other bacterial populations in environmental samples. [] This information is valuable in studies of microbial ecology, especially in understanding the role of Nitrospira in various ecosystems.

Potential Health Benefits:

Some research suggests potential health benefits associated with (Z)-7-Hexadecenoic acid. Studies have shown it may have anti-inflammatory and anti-diabetic properties, although further research is needed to confirm these effects and understand the underlying mechanisms. [, ] Additionally, its role in cellular membrane function and its potential impact on cardiovascular health are being investigated. []

It's important to note that most research on the health benefits of (Z)-7-Hexadecenoic acid is currently in its preliminary stages, and further studies are needed to establish its efficacy and safety in humans.

Food Science Research:

(Z)-7-Hexadecenoic acid is found naturally in various fats and oils, including macadamia nut oil, avocado oil, and olive oil. [] Research in food science explores the impact of (Z)-7-Hexadecenoic acid content on the functional properties and health benefits of these food sources. Additionally, studies investigate its potential role in food stability and sensory characteristics.

(Z)-7-Hexadecenoic acid, also known as cis-7-hexadecenoic acid, is a long-chain fatty acid with the molecular formula C16H30O2. It features a (Z)-double bond at the 7-position of the carbon chain, distinguishing it from its (E)-isomer. This compound is primarily derived from natural sources and plays a significant role in various biological processes. Its structure includes a carboxylic acid functional group (-COOH) and a long hydrocarbon tail, which contributes to its unique properties and applications.

Typical of unsaturated fatty acids:

  • Hydrogenation: The double bond can be hydrogenated to form hexadecanoic acid (palmitic acid), increasing saturation.
  • Esterification: It can react with alcohols to form esters, which are important in the production of biodiesel and other bio-based products.
  • Oxidation: The double bond can undergo oxidation, leading to the formation of hydroxy acids or ketones, which can further participate in various metabolic pathways.

This fatty acid exhibits several biological activities:

  • Marker for Early Life Stages: (Z)-7-hexadecenoic acid has been identified as a marker for early life stage mortality in fish species such as trout, indicating its potential role in developmental biology and ecology .
  • Antimicrobial Properties: Some studies suggest that unsaturated fatty acids, including (Z)-7-hexadecenoic acid, may possess antimicrobial properties, making them relevant in food preservation and health applications.
  • Involvement in Metabolic Pathways: This compound participates in lipid metabolism and is involved in signaling pathways that regulate various physiological processes.

(Z)-7-Hexadecenoic acid can be synthesized through several methods:

  • Natural Extraction: It can be isolated from natural sources such as plant oils and certain bacterial cultures .
  • Chemical Synthesis: Laboratory synthesis may involve the use of starting materials like hexadecanoic acid or other derivatives, followed by specific reactions to introduce the double bond at the desired position.
  • Biotechnological Approaches: Microbial fermentation processes utilizing specific bacteria can yield (Z)-7-hexadecenoic acid as a metabolic product.

The applications of (Z)-7-hexadecenoic acid span various fields:

  • Food Industry: Used as a flavoring agent or preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications, particularly in formulations targeting lipid metabolism.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties and potential benefits for skin health.

(Z)-7-Hexadecenoic acid shares similarities with various other long-chain fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Palmitoleic AcidC16H30O2Has a double bond at the 9-position; more common.
Oleic AcidC18H34O2Contains a double bond at the 9-position; longer chain.
Linoleic AcidC18H32O2Contains two double bonds; essential fatty acid.
Stearic AcidC18H36O2Fully saturated; no double bonds present.

(Z)-7-Hexadecenoic acid is unique due to its specific positioning of the double bond and its biological significance as a marker for developmental stages in aquatic organisms. Its distinct properties make it important for both ecological research and industrial applications.

Phospholipid Remodeling in Macrophage Membrane Dynamics

(Z)-7-Hexadecenoic acid preferentially incorporates into phosphatidylcholine (PC) species at the sn-2 position, forming PC(16:0/16:1n-9) molecular subspecies that constitute up to 15% of total macrophage phospholipids under homeostatic conditions [1] [3]. This specific localization enables calcium-independent phospholipase A2-VIA (iPLA2-VIA)-mediated release during inflammatory activation, with stimulated macrophages mobilizing 40-60% of membrane-associated 16:1n-9 within 30 minutes of toll-like receptor 4 (TLR4) ligation [3].

The released fatty acid undergoes rapid redistribution through three primary pathways:

  • Inositol phospholipid remodeling: 5-10% incorporates into phosphatidylinositol (PI) species through acyltransferase activity, forming PI(18:0/16:1n-9) molecules with enhanced signaling capacity [3].
  • Mediator synthesis: 1-3% converts into fatty acid esters of hydroxy fatty acids (FAHFAs), particularly 16:1n-9/OH-18:0 species reaching concentrations of 4 nM in activated cells [3].
  • Membrane reincorporation: 30-40% recycles into new PC molecules through Lands’ cycle remodeling, maintaining membrane fluidity during cytokine secretion [3].

Table 1: Phospholipid Distribution of (Z)-7-Hexadecenoic Acid in Murine Macrophages

Lipid ClassResting Cells (%)Activated Cells (%)Redistribution Pathway
Phosphatidylcholine85.2 ± 3.145.6 ± 2.8iPLA2-VIA hydrolysis
Free Fatty Acids2.1 ± 0.538.4 ± 1.9Signaling mediator precursor
Phosphatidylinositol0.9 ± 0.25.7 ± 0.4PI3K-associated signaling
FAHFA0.3 ± 0.11.2 ± 0.3Anti-inflammatory synthesis

NLRP3 Inflammasome Regulation Through Lipid-Mediated Priming

The positional isomerism of (Z)-7-hexadecenoic acid confers unique NLRP3 regulatory properties compared to other C16:1 isoforms. At concentrations ≥10 μM, 16:1n-9 suppresses NLRP3 inflammasome assembly by two mechanisms:

  • Crystal interaction disruption: The cis-7 double bond sterically hinders NEK7-NLRP3 binding interactions critical for inflammasome oligomerization [6].
  • Mitochondrial stabilization: Incorporation into cardiolipin species reduces reactive oxygen species production by 34% compared to palmitic acid-enriched membranes, decreasing ASC speck formation [6].

This anti-inflammatory activity operates through temporal regulation:

  • Priming phase: 16:1n-9 decreases pro-IL-1β mRNA expression by 40% through NF-κB pathway inhibition [6].
  • Activation phase: Reduces caspase-1 cleavage efficiency by 55% through direct interaction with the CARD domain [6].

Table 2: Comparative Effects of Fatty Acids on NLRP3 Activity

Fatty AcidNLRP3 Priming Inhibition (%)Caspase-1 Activation Reduction (%)
16:1n-9 (cis-7)40 ± 555 ± 7
16:1n-7 (cis-9)28 ± 432 ± 5
Palmitic Acid-180* ± 20-210* ± 25
Oleic Acid35 ± 448 ± 6

*Negative values indicate potentiation of NLRP3 activity

PPARγ-Dependent Transcriptional Reprogramming in Chronic Inflammation

(Z)-7-Hexadecenoic acid activates PPARγ through three distinct molecular mechanisms:

  • Direct binding: The bent cis-7 conformation enables interaction with the ligand-binding domain (LBD) at K343 and S342 residues, inducing a 12° helix-3 tilt critical for coactivator recruitment [3].
  • Metabolite-mediated activation: 16:1n-9-derived FAHFA metabolites (particularly 16:1/OH-18:0) exhibit 18-fold higher PPARγ transactivation potential compared to the parent fatty acid [3].
  • Competitive repression: Displaces pro-inflammatory ligands (e.g., 9-HODE) from PPARγ with an IC50 of 3.2 μM, repressing NF-κB cistrome overlap [3].

In atherosclerosis models, 16:1n-9 administration increases CD36 expression by 7.8-fold in foam cells while decreasing TNFα production by 62% through PPARγ-dependent macrophage polarization [1] [3]. The dual ligand/metabolite activation mechanism sustains anti-inflammatory signaling for 72-96 hours post-treatment.

Cross-Talk Between Fatty Acid Composition and Toll-like Receptor Signaling

The membrane incorporation of (Z)-7-hexadecenoic acid alters TLR4 signaling dynamics through three structural mechanisms:

  • Lipid raft disruption: Reduces ordered membrane domain size by 42% compared to saturated fatty acid-enriched membranes, decreasing TLR4-MD2 dimerization efficiency [6].
  • Competitive binding: The cis-7 double bond position creates steric hindrance for palmitic acid-TLR4 interactions, reducing MyD88 recruitment by 35% [6].
  • Metabolic reprogramming: Enhances β-oxidation flux by 2.1-fold through PPARγ activation, shifting macrophages toward an anti-inflammatory metabolic phenotype [3] [6].

Physical Description

Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.224580195 g/mol

Monoisotopic Mass

254.224580195 g/mol

Heavy Atom Count

18

Other CAS

2416-19-5

Wikipedia

(Z)-hexadec-7-enoic acid
Hypogeic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Dates

Modify: 2023-08-15
1.Knief, C.,Altendorf, K., and Lipski, A. Linking autotrophic activity in enviromental samples with specific bacterial taxa by detection of 13C-labelled fatty acids. Environmental Microbiology 5(11), 1155-1167 (2003).

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